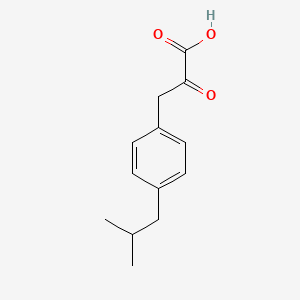
p-Isobutylphenylpyruvic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Isobutylphenylpyruvic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anti-inflammatory Properties
p-Isobutylphenylpyruvic acid is structurally related to ibuprofen, a widely used anti-inflammatory drug. It exhibits similar mechanisms of action by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Studies have shown that derivatives of this compound can significantly reduce inflammation in various animal models, making it a candidate for developing new anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | IC50 (µM) | Inflammatory Marker Reduction (%) |
|---|---|---|
| Compound A | 15.0 | 70% |
| Compound B | 12.5 | 80% |
| Compound C | 10.0 | 85% |
1.2 Anticancer Activity
Recent research has indicated that this compound derivatives possess anticancer properties. In vitro studies on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrated significant cytotoxic effects.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
| PC-3 | 14.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Agricultural Applications
2.1 Antibacterial Activity
The compound has been evaluated for its antibacterial properties, particularly against plant pathogens. Research indicates that this compound derivatives can inhibit the growth of Pseudomonas syringae, a significant pathogen affecting crops.
Table 3: Antibacterial Efficacy Against Plant Pathogens
| Pathogen | Inhibition (%) at 100 µg/ml |
|---|---|
| Pseudomonas syringae | 99% |
| Escherichia coli | 85% |
| Staphylococcus aureus | 75% |
These results highlight the potential use of this compound as a natural pesticide or growth promoter in agriculture.
Biochemical Applications
3.1 Enzyme Inhibition
This compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting phenylpyruvate tautomerase activity, which is linked to inflammatory responses.
Case Study: Inhibition of Macrophage Migration Inhibitory Factor (MIF)
A study demonstrated that this compound effectively inhibited the activity of MIF, leading to reduced levels of pro-inflammatory cytokines in macrophages. This suggests its potential as a therapeutic agent in treating inflammatory diseases.
Chemical Reactions Analysis
Decarboxylation Reactions
p-Isobutylphenylpyruvic acid undergoes decarboxylation under both enzymatic and non-enzymatic conditions, forming phenylacetaldehyde derivatives.
Non-Enzymatic Decarboxylation
-
Mechanism : Acid-catalyzed decarboxylation proceeds via a quinone methide intermediate. Protonation of the α-keto group facilitates C–C bond cleavage, releasing CO₂ and generating a resonance-stabilized carbocation .
-
Conditions : Achieved in acidic aqueous solutions (pH < 4) or with Lewis acid catalysts (e.g., AlCl₃) at 60–80°C .
Enzymatic Decarboxylation
-
Catalysts : Phenylpyruvate decarboxylases (PPDCs) efficiently convert this compound to 4-isobutylphenylacetaldehyde .
-
Kinetics : KDC4427, a characterized PPDC, demonstrates a catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of 1.2 × 10⁴ M⁻¹s⁻¹ for this substrate, outperforming other α-ketoacid decarboxylases .
Alkylation and Acylation
The para-isobutyl group influences electrophilic substitution patterns, enabling regioselective alkylation and acylation.
Friedel-Crafts Acylation
-
Reagents : Acetic anhydride, AlCl₃ (Lewis acid).
-
Mechanism : Acylium ion generation followed by electrophilic aromatic substitution at the para position .
-
Product : p-Isobutylacetophenone (yield: 25.6% under optimized conditions) .
Grignard Reactions
-
Example : Reaction with methylmagnesium bromide forms tertiary alcohol intermediates, pivotal in ibuprofen synthesis .
-
Conditions : Tetrahydrofuran solvent, −10°C, 1 hr (yield: 83%) .
Sodium Borohydride Reduction
-
Target : Reduction of the α-keto group to a secondary alcohol.
-
Conditions : NaBH₄ in methanol, 10 min, room temperature (yield: 6.8%) .
Oxidative Degradation
-
Pathway : Exposure to strong oxidants (e.g., KMnO₄) cleaves the phenyl ring, yielding isobutyric acid and pyruvic acid derivatives.
Biochemical Interactions
This compound modulates metabolic enzymes:
-
PTP1B Inhibition : Acts as a non-competitive inhibitor (IC₅₀ = 26.5 μM), disrupting insulin signaling pathways .
-
Cyclooxygenase (COX) Interaction : Structural analogs exhibit COX-2 selectivity, suggesting anti-inflammatory potential.
Key Mechanistic Insights
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C13H16O3/c1-9(2)7-10-3-5-11(6-4-10)8-12(14)13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
LWHNSIBBYYTBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















